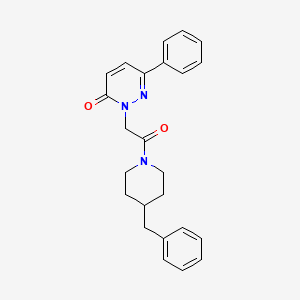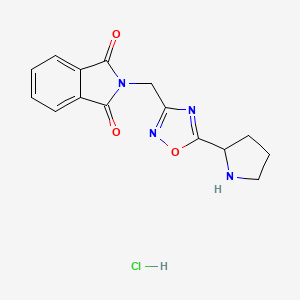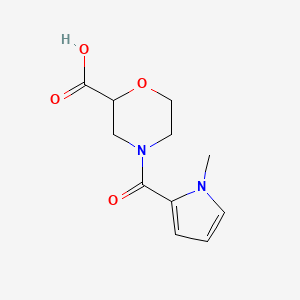![molecular formula C11H12N4O2 B14884078 (4,4-Dimethyl-4H-benzo[b]tetrazolo[1,5-d][1,4]oxazin-9-yl)methanol](/img/structure/B14884078.png)
(4,4-Dimethyl-4H-benzo[b]tetrazolo[1,5-d][1,4]oxazin-9-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4,4-Dimethyl-4H-benzo[b]tetrazolo[1,5-d][1,4]oxazin-9-yl)methanol is an organic compound with the molecular formula C11H12N4O2 It is a member of the tetrazole family, characterized by a tetrazole ring fused with an oxazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4,4-Dimethyl-4H-benzo[b]tetrazolo[1,5-d][1,4]oxazin-9-yl)methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4,4-dimethyl-2-aminobenzoic acid with sodium azide and formaldehyde in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol at elevated temperatures to facilitate the formation of the tetrazole and oxazine rings.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent composition. Continuous flow reactors and automated systems could be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(4,4-Dimethyl-4H-benzo[b]tetrazolo[1,5-d][1,4]oxazin-9-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions at the tetrazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of 4,4-dimethyl-4H-benzo[b]tetrazolo[1,5-d][1,4]oxazin-9-one.
Reduction: Formation of 4,4-dimethyl-4H-benzo[b]tetrazolo[1,5-d][1,4]oxazin-9-ylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4,4-Dimethyl-4H-benzo[b]tetrazolo[1,5-d][1,4]oxazin-9-yl)methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a suitable candidate for investigating the binding sites of various biomolecules.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific enzymes or receptors, particularly those involved in inflammatory and infectious diseases.
Industry
In the industrial sector, this compound can be utilized in the development of new materials with specific properties, such as polymers and coatings. Its stability and reactivity make it a valuable component in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of (4,4-Dimethyl-4H-benzo[b]tetrazolo[1,5-d][1,4]oxazin-9-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction.
Comparación Con Compuestos Similares
Similar Compounds
4,4-Dimethyl-4H-benzo[b]tetrazole: Lacks the oxazine ring, making it less versatile in certain reactions.
4H-benzo[b]tetrazolo[1,5-d][1,4]oxazine: Similar structure but without the dimethyl groups, affecting its reactivity and stability.
Uniqueness
(4,4-Dimethyl-4H-benzo[b]tetrazolo[1,5-d][1,4]oxazin-9-yl)methanol stands out due to the presence of both the tetrazole and oxazine rings, along with the dimethyl groups
Propiedades
Fórmula molecular |
C11H12N4O2 |
|---|---|
Peso molecular |
232.24 g/mol |
Nombre IUPAC |
(4,4-dimethyltetrazolo[5,1-c][1,4]benzoxazin-9-yl)methanol |
InChI |
InChI=1S/C11H12N4O2/c1-11(2)10-12-13-14-15(10)9-7(6-16)4-3-5-8(9)17-11/h3-5,16H,6H2,1-2H3 |
Clave InChI |
WNPFGCMVZHUZTP-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2=NN=NN2C3=C(C=CC=C3O1)CO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



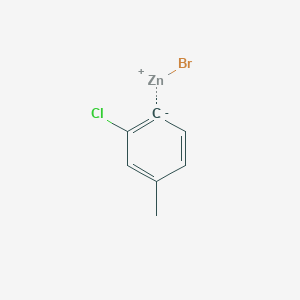
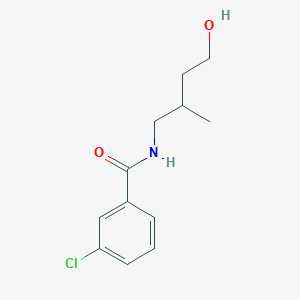
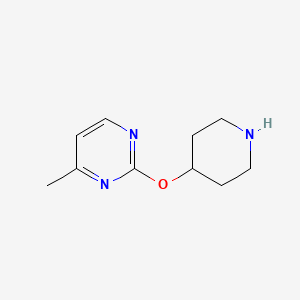

![6'-Hydroxyspiro[azetidine-3,2'-chroman]-4'-one hydrochloride](/img/structure/B14884034.png)
![(2E)-4-{2-[(4-chlorophenyl)carbonyl]hydrazinyl}-4-oxobut-2-enoic acid](/img/structure/B14884037.png)
![6,7-dihydro-5H-[1,4]dioxepino[2,3-c][1,2,5]thiadiazol-6-amine hydrochloride](/img/structure/B14884038.png)
![1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazole](/img/structure/B14884050.png)
![4-(chloromethyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B14884051.png)
